Retinyl linoleate

Description

Factors Influencing Chemical Stability

Several environmental factors can influence the chemical stability of retinyl linoleate (B1235992), leading to its degradation and loss of efficacy. specialchem.com These factors primarily include temperature, pH, and exposure to oxygen. specialchem.comdiva-portal.org

Temperature plays a significant role in the stability of retinoids, including retinyl linoleate. Elevated temperatures generally accelerate the rate of chemical reactions, including degradation processes like oxidation and isomerization. While specific kinetic data for retinyl linoleate is not extensively detailed in the provided search results, studies on other retinoids provide a general understanding. For instance, a study on various commercial retinoid products demonstrated a significant decline in retinoid content at elevated temperatures. sci-hub.senih.gov After 6 months of storage at 40°C, a 40-100% degradation of retinoids was observed, compared to a 0-80% degradation at 25°C. sci-hub.senih.govskinome.comresearchgate.net This suggests that the degradation of retinoids, and likely retinyl linoleate, follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. sci-hub.senih.govresearchgate.net

It has been noted that retinyl linoleate is more stable over time in formulations compared to retinol (B82714). specialchem.com It can be stable for at least 48 months when stored in unopened containers at room temperature. specialchem.com However, at elevated temperatures, thermal isomerization can occur, potentially altering the molecular configuration and affecting its biological activity.

Table 1: Effect of Temperature on Retinoid Degradation (General Findings)

The pH of a formulation can significantly impact the stability of retinoids. skinome.com Retinol degradation, for example, is known to be accelerated by acidic compounds at pH values below 5.0. google.com While specific data on the pH stability of retinyl linoleate is limited in the provided results, the general principle for retinoids suggests that both acidic and basic conditions can catalyze hydrolysis and affect the compound's stability. For instance, a composition containing retinol and glycolic acid at a pH of 3.5 showed only 26% retinol retention after 4 weeks at 45°C. google.com This indicates that low pH environments can be detrimental to the integrity of retinoids.

The presence of unsaturated bonds in both the retinol and linoleic acid moieties makes retinyl linoleate susceptible to autoxidation. This process involves the formation of free radicals and can lead to the degradation of the compound. Exposure to oxygen and oxidative environments is a critical factor in the stability of retinoids. specialchem.comdiva-portal.org To mitigate this, retinoids are often formulated with antioxidants or stored under inert gas. europa.eu Retinyl linoleate's ester structure is considered to be less prone to oxidation compared to free retinol, contributing to its greater stability in cosmetic preparations. ontosight.ainikkolgroup.com

Photodegradation Pathways and Mechanisms

Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of retinoid degradation. diva-portal.org This photodegradation can involve isomerization and cleavage of the molecule.

Upon exposure to light, retinoids can undergo photoisomerization, which involves a change in the spatial arrangement of the atoms without altering the chemical formula. mdpi.com This can lead to the formation of different isomers with potentially reduced biological activity. For example, UV irradiation of retinol and its esters can lead to the formation of 9-cis isomers. acs.org

Photochemical reactions of retinoids can also lead to the cleavage of the molecule, resulting in various photodecomposition products. mdpi.comresearchgate.net The specific products formed depend on factors like the solvent, light wavelength, and presence of other substances. mdpi.com For retinyl palmitate, a related retinoid, photoirradiation with UVA light has been shown to produce a variety of products, including 5,6-epoxy-retinyl palmitate and anhydroretinol. nih.gov It is plausible that retinyl linoleate undergoes similar light-induced degradation pathways. The primary degradation pathway for retinyl acetate (B1210297) and retinyl palmitate under UV irradiation is reported to be an ionic photodissociation mechanism, leading to the formation of anhydroretinol. acs.org

UV radiation is a key driver of retinoid degradation. ontosight.ai Studies have shown that light degradation can be more pronounced than temperature-induced degradation for retinoids. sci-hub.senih.govresearchgate.net One study found that after one week of light exposure, only about 20% of the initial retinoid content remained in some cosmetic products. sci-hub.se Both UVA and UVB radiation can contribute to this degradation. researchgate.net The presence of UV radiation can trigger photooxidation processes, leading to the formation of various oxidation products and altering the chemical properties of the compound. While retinyl linoleate is considered more stable than retinol, its susceptibility to photodegradation necessitates the use of light-protective packaging for cosmetic products containing this ingredient. paulaschoice.frtheremedylaboratories.com

Table 2: Summary of Factors Affecting Retinyl Linoleate Stability

Properties

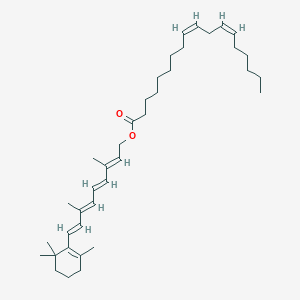

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKITIOIYQCXQR-SCUNHAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021961 | |

| Record name | Retinyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-89-0 | |

| Record name | Retinyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biocatalytic Production Methodologies

Chemical Synthesis Approaches

Chemical synthesis of retinyl linoleate (B1235992) generally offers high yields and rapid reaction times. These methods often involve the direct esterification of retinol (B82714) with linoleic acid or its derivatives under specific reaction conditions.

Esterification Reactions Utilizing Coupling Agents

A common approach to forming the ester bond between retinol and linoleic acid is through the use of coupling agents. These reagents activate the carboxylic acid group of linoleic acid, facilitating its reaction with the hydroxyl group of retinol.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent in organic synthesis for the formation of amide and ester bonds. In the synthesis of retinyl linoleate, DCC activates linoleic acid to form an O-acylisourea intermediate. This intermediate then readily reacts with retinol to produce retinyl linoleate and dicyclohexylurea as a byproduct. researchgate.netgoogle.com The reaction is typically conducted under anhydrous conditions to prevent the formation of undesirable side products. researchgate.net

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar to DCC, EDC is another carbodiimide-based coupling agent that facilitates the esterification of retinol and linoleic acid. science.gov A key advantage of EDC is that the resulting urea (B33335) byproduct is water-soluble, simplifying its removal from the reaction mixture during purification.

Anhydride-Based Synthetic Routes

Another synthetic strategy involves the use of an anhydride (B1165640) of linoleic acid. In this method, retinol is reacted with linoleic anhydride, often in the presence of a catalyst, to yield retinyl linoleate. This approach can also be applied to the synthesis of other retinyl esters. For example, retinoic acid anhydride has been used as an intermediate to prepare esters of retinoic acid. nih.gov

Halide-Based Synthesis Strategies

This method utilizes a more reactive form of linoleic acid, the acyl chloride (linoleoyl chloride). The conversion of linoleic acid to its acid chloride is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting linoleoyl chloride is then reacted with retinol to form retinyl linoleate. imrpress.com This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Due to the high reactivity of the acyl chloride, this method requires careful control of reaction conditions, including temperature and the exclusion of moisture, to prevent unwanted side reactions. google.com

Enzymatic Esterification Pathways

Enzymatic methods for producing retinyl linoleate present a more sustainable and environmentally friendly alternative to traditional chemical synthesis. specialchem.comnih.govrsc.org These processes utilize enzymes, typically lipases, to catalyze the esterification reaction under milder conditions.

Biocatalytic Processes Involving Lipases

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification and transesterification. nih.gov This property is harnessed for the synthesis of retinyl linoleate.

The enzymatic synthesis can proceed via several routes:

Direct Esterification: Retinol and linoleic acid are directly reacted in the presence of a lipase (B570770). eastman.com

Transesterification: A more common approach involves the reaction of a retinyl ester, such as retinyl acetate (B1210297), with linoleic acid or an ester of linoleic acid (e.g., methyl linoleate). google.comgoogle.com The lipase catalyzes the exchange of the acyl group, resulting in the formation of retinyl linoleate. google.com

Various lipases have been employed for this purpose, with immobilized lipases being particularly favored. Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. nih.govgoogle.com Examples of lipases used in the synthesis of retinyl esters include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, Rhizomucor miehei, and Rhizopus oryzae. google.comgoogle.comcapes.gov.br

Research has shown that reaction conditions such as the choice of solvent, temperature, and substrate molar ratio significantly influence the conversion yield of retinyl linoleate. google.comcapes.gov.br For instance, a patent describes the preparation of retinyl linoleate from retinyl acetate and linoleic acid using various lipases, with conversion rates varying based on the specific lipase and reaction conditions. google.com

Table 1: Research Findings on Lipase-Catalyzed Synthesis of Retinyl Linoleate

| Lipase Source | Starting Material | Reaction Conditions | Conversion to Retinyl Linoleate (%) | Reference |

|---|---|---|---|---|

| Lipase PS (Amano) | Retinyl acetate, Linoleic acid | Toluene (B28343), ambient temperature, 45h | 1.4 | google.com |

| Lipase PS-C (Amano) | Retinyl acetate, Linoleic acid | Toluene, ambient temperature, 45h | 46.1 | google.com |

| Lipase PS-D (Amano) | Retinyl acetate, Linoleic acid | Toluene, ambient temperature, 45h | 35.4 | google.com |

| Novozym 435 | Retinyl acetate, Linoleic acid | Toluene, 50°C, 1h | 49.8 | google.com |

| Novozym 435 | Retinyl acetate, Linoleic acid | Toluene, ambient temperature, 2h, with Amberlite IRA-95 | 72.3 | google.com |

Sustainable Production Techniques and Environmental Considerations

The use of biocatalytic processes aligns with the principles of green chemistry. eastman.com Enzymatic synthesis of retinyl linoleate offers several environmental advantages over chemical methods: specialchem.comeastman.com

Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption. specialchem.com

Reduced Waste: These processes often result in higher product purity with fewer unwanted byproducts, minimizing waste generation. specialchem.com

Elimination of Harsh Chemicals: Biocatalytic routes avoid the use of strong acids, bases, and toxic solvents that are common in chemical synthesis. specialchem.comnih.gov

For example, one commercially available retinyl linoleate is produced through a biocatalytic process that boasts lower energy consumption, reduced greenhouse gas emissions, and zero water consumption. specialchem.comeastman.com This enzymatic process results in a high-purity product with a significant bio-based content. specialchem.com The direct biosynthesis of retinyl esters in engineered microorganisms like Yarrowia lipolytica is also being explored as a sustainable production route, eliminating the need for separate transformation steps and reducing processing time. rsc.orgrsc.org

Table 2: Sustainability Advantages of a Biocatalytic Process for Retinyl Linoleate

| Feature | Benefit | Reference |

|---|---|---|

| Lower Energy Consumption | Reduced environmental footprint | specialchem.comeastman.com |

| Lower Greenhouse Gas Emissions | Mitigates climate change impact | eastman.com |

| Reduced Waste | Higher efficiency and less pollution | specialchem.com |

| Zero Water Consumption | Conserves a vital natural resource | specialchem.com |

| Adherence to Green Chemistry Principles | Promotes environmentally responsible manufacturing | eastman.com |

| High Bio-based Content | Reduces dependence on fossil fuels | specialchem.com |

Purification and Characterization of Synthetic Products

Following the synthesis of retinyl linoleate, a crucial step involves the purification of the product to eliminate unreacted starting materials, byproducts, and any catalysts used in the reaction. The characterization of the purified compound is then performed to confirm its identity and purity. Various techniques are employed for this purpose, each with its specific advantages.

Chromatographic Isolation Methodologies

Chromatography is a fundamental technique for the separation and purification of retinyl linoleate from complex mixtures. The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) is a widely utilized method for both the analysis and purification of retinyl linoleate. google.comarvojournals.orgresearchgate.netresearchgate.net

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the components' varying affinities for the stationary phase. For retinyl linoleate, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. google.comresearchgate.net

For instance, one HPLC method for the analysis of retinyl linoleate and other retinyl esters uses a Zorbax SB-C8 column with methanol (B129727) as the eluent and detection at 350 nm. google.com Another method employs a column with LiChrospher 100 RP-18 packing and a mobile phase of 1.2% ammonium (B1175870) acetate-acetic acid-ethanol (80:1:20, v/v) for the initial separation on a pre-column. researchgate.net The retained compounds are then transferred to an analytical column (Superspher 100 RP-18) and eluted with an isocratic mobile phase of acetonitrile-methanol-ethanol-2-propanol (1:1:1:1, v/v), with detection at 325 nm. researchgate.net

The choice of the mobile phase is critical for achieving good separation. For example, a mixture of diethyl ether and hexane (B92381) has been used to separate different retinyl esters. arvojournals.org Gradient elution, where the composition of the mobile phase is changed during the analysis, can also be employed to effectively separate a wide range of retinoids and carotenoids. researchgate.net

Column chromatography, a simpler form of liquid chromatography, can also be used for the purification of retinyl linoleate. This technique involves packing a glass column with a solid adsorbent, such as silica (B1680970) gel or alumina, and passing a solvent containing the crude product through the column. arvojournals.org The components separate based on their polarity, with less polar compounds eluting faster.

Table 1: Examples of HPLC Systems for Retinyl Linoleate Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Reference |

| Zorbax SB-C8 | Methanol | 350 nm | google.com |

| LiChrospher 100 RP-18 (pre-column), Superspher 100 RP-18 (analytical column) | 1.2% ammonium acetate-acetic acid-ethanol (80:1:20, v/v) followed by acetonitrile-methanol-ethanol-2-propanol (1:1:1:1, v/v) | 325 nm | researchgate.net |

| Not specified | Diethyl ether/hexane (0.4% v/v) | 325 nm | arvojournals.org |

Crystallization Techniques for Enhanced Purity

Crystallization is a purification technique that can be employed to obtain high-purity retinyl linoleate, although it is more commonly associated with retinol and retinyl palmitate which may crystallize upon storage. specialchem.comeuropa.euskinident.world This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, the desired compound can crystallize out, leaving impurities behind in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For retinoids, which are susceptible to degradation, it is important to perform crystallization under controlled conditions, often under an inert atmosphere and in the dark to prevent oxidation and isomerization. skinident.world While retinyl linoleate itself is a liquid at room temperature, crystallization might be applicable for the removal of solid impurities or for the purification of solid starting materials or derivatives. specialchem.com

Solvent Extraction Processes

Solvent extraction, also known as liquid-liquid extraction, is a common and effective method for the initial purification of retinyl linoleate from the reaction mixture. google.comnih.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. nih.gov

After synthesis, the reaction mixture containing retinyl linoleate can be partitioned between an organic solvent, such as heptane (B126788) or hexane, and an aqueous solution. google.comnih.govrsc.org Retinyl linoleate, being a lipophilic molecule, will preferentially dissolve in the organic layer, while more polar impurities, such as unreacted acids or salts, will remain in the aqueous layer. google.comnih.gov

In one documented procedure, a reaction mixture was concentrated and then dissolved in heptane. This heptane layer was subsequently washed with methanol to remove impurities. google.com Another method involved extracting plasma samples with a mixture of hexane, ethanol, acetone, and toluene (HEAT) to isolate retinyl esters. nih.gov The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase. For instance, washing with a basic solution like aqueous potassium carbonate can help remove acidic impurities. google.com

The choice of solvents is crucial for achieving high purity and yield. The organic solvent should have a high affinity for retinyl linoleate and be easily separable from the aqueous phase. After extraction, the organic layer containing the purified product is typically dried over a drying agent like sodium sulfate (B86663) and the solvent is removed by evaporation under reduced pressure to yield the purified retinyl linoleate. google.com

Biochemical Pathways and Metabolic Interconversions

Enzymatic Hydrolysis and Retinol (B82714) Liberation

The journey from the stored retinyl linoleate (B1235992) to the usable retinol begins with hydrolysis. This reaction cleaves the ester linkage between retinol and linoleic acid, a process catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). nih.govmdpi.com This enzymatic action is fundamental, as retinyl esters themselves have no direct biological function other than storage and as a substrate for the visual cycle. nih.gov The liberation of all-trans-retinol is the prerequisite for its subsequent conversion to active forms like retinoic acid or its transport in the circulation. researchgate.netresearchgate.net

Retinyl ester hydrolases (REHs) are a group of enzymes responsible for catalyzing the hydrolysis of retinyl esters to produce free retinol. mdpi.com The activity of these enzymes is observed in various tissues where vitamin A is stored and metabolized, including the liver and the retinal pigment epithelium (RPE) of the eye. nih.govresearchgate.net

The specificity of REHs can vary depending on the tissue and the specific enzyme. Studies conducted on the RPE have demonstrated a clear preference for the fatty acyl portion of the retinyl ester. Research into the substrate specificity of REH activity in bovine RPE membranes showed that the enzyme preferentially hydrolyzes esters with specific acyl chain lengths and degrees of saturation. While palmitate is often the preferred fatty acyl moiety, the enzymes demonstrate activity across a range of esters, including retinyl linoleate. nih.gov For instance, one study found that while 11-cis-retinyl palmitate was hydrolyzed at the highest rate, other esters like 11-cis-retinyl oleate (B1233923) and -linoleate were also substrates for the enzyme, albeit with different efficiencies. nih.gov

| Substrate (11-cis-retinyl ester) | Relative Rate of Hydrolysis |

| Myristate | Lower |

| Palmitate | Highest |

| Stearate | Lower |

| Oleate | Intermediate |

| Linoleate | Intermediate |

| This table is based on findings that REH activity is highest for retinyl esters with acyl chain lengths similar to palmitate. nih.gov |

A significant portion of REH activity in the liver is attributed to carboxylester lipases (CELs). nih.gov These enzymes are part of a larger superfamily of carboxylesterases (CES) that hydrolyze a wide variety of ester-containing compounds. mdpi.combohrium.com Some hepatic carboxylesterases, identified in rats as ES-2, ES-4, and ES-10, have been shown to function as REHs in vitro. nih.govmdpi.com

One specific type is a bile salt-dependent retinyl ester hydrolase, whose activity in the liver is believed to arise from CEL. nih.govbohrium.com However, studies in mice lacking the CEL gene have shown no significant alterations in retinoid storage or metabolism, suggesting that while CEL can function as an REH, it is not the sole enzyme responsible for this physiological process and that other enzymes compensate for its absence. nih.govnih.gov This indicates the existence of multiple, potentially redundant, pathways for retinyl ester hydrolysis, including bile salt-independent REHs. nih.gov

The kinetics of retinyl ester hydrolysis are influenced by several biochemical and physiological factors. These factors can modulate the rate at which retinol is liberated from its ester stores, thereby regulating vitamin A availability.

Key factors include:

pH: REHs are categorized based on their optimal pH. Neutral REHs and acidic REHs have been described. nih.gov For example, lysosomal acid lipase (B570770) (LAL) and carboxylesterase ES-10 exhibit REH activity at an acidic pH and are thought to function in lysosomes. mdpi.com

Bile Salts: As mentioned, some hydrolase activity is bile salt-dependent. Secretory CEL requires millimolar concentrations of bile salts to hydrolyze retinyl esters at a neutral pH. mdpi.com In contrast, other REHs function independently of bile salts. nih.gov

Substrate Specificity: The structure of the retinyl ester itself, including the isomeric form of retinol (e.g., all-trans vs. 11-cis) and the nature of the attached fatty acid (e.g., linoleate vs. palmitate), affects the rate of hydrolysis. nih.gov

Cellular Location: Hydrolysis occurs in various cellular compartments. In hepatocytes, the process can occur within the endocytic system as chylomicron remnants containing retinyl esters are internalized. mdpi.com

Conversion to Active Retinoid Metabolites

Once liberated from retinyl linoleate, all-trans-retinol becomes the substrate for a two-step oxidation pathway that produces all-trans-retinoic acid, a potent signaling molecule that regulates gene expression. researchgate.netbioscientifica.com This conversion is a tightly controlled process, as both deficiencies and excesses of retinoic acid can be detrimental. nih.gov

The first step in the activation of retinol is its reversible oxidation to all-trans-retinal (also known as retinaldehyde). nih.govmdpi.com This reaction is catalyzed by a group of cytosolic and microsomal enzymes, primarily from two families: the retinol dehydrogenases (RDHs) and the alcohol dehydrogenases (ADHs). mdpi.comnih.gov

Retinol Dehydrogenases (RDHs): These enzymes are considered key players in retinoid metabolism. wikipedia.org They belong to the superfamily of short-chain dehydrogenases/reductases (SDRs). bioscientifica.com RDH10 is a well-characterized member of this family that carries out the oxidation of retinol to retinaldehyde. bioscientifica.comnih.gov The reaction is NAD-dependent. bioscientifica.com

Alcohol Dehydrogenases (ADHs): Certain members of the ADH family can also efficiently oxidize retinol. wikipedia.org For example, class IV alcohol dehydrogenase (ADH4) is reported to be a highly efficient catalyst for retinol oxidation in humans. wikipedia.org

This initial oxidation is the rate-limiting step in the biosynthesis of retinoic acid. nih.gov The resulting retinal serves primarily as the intermediate in this pathway, though it also has a critical, distinct role in the visual cycle as 11-cis-retinal. nih.gov

The second and irreversible step is the oxidation of all-trans-retinal to all-trans-retinoic acid. nih.gov This crucial conversion is catalyzed mainly by members of the retinaldehyde dehydrogenase (RALDH) family, which are part of the larger aldehyde dehydrogenase (ALDH) superfamily. bioscientifica.comwikipedia.org

Retinaldehyde Dehydrogenases (RALDHs): Three main isoforms (ALDH1A1, ALDH1A2, and ALDH1A3, formerly known as RALDH1, RALDH2, and RALDH3) are responsible for the majority of retinoic acid synthesis in the body. bioscientifica.comwikipedia.org These enzymes are expressed in tissue-specific patterns, allowing for precise spatial and temporal control over retinoic acid production during development and in adult tissues. bioscientifica.com The reaction requires NAD+ as a cofactor. wikipedia.org

Cytochrome P450 (CYP) Family: While RALDHs are the primary synthesizers of retinoic acid, some evidence suggests that certain cytochrome P450 enzymes may also be involved. For instance, CYP1B1 has been implicated in the conversion of retinol to retinaldehyde and retinoic acid during neural development in some species. mdpi.com However, the primary role of other CYP enzymes, such as the CYP26 family, is the catabolism and degradation of retinoic acid, which is essential for maintaining homeostasis. researchgate.netmdpi.com

| Step | Substrate | Product | Key Enzyme Families | Cofactor | Reversibility |

| Hydrolysis | Retinyl Linoleate | Retinol | Retinyl Ester Hydrolases (REH), Carboxylester Lipases (CEL) | - | - |

| Oxidation 1 | Retinol | Retinal | Retinol Dehydrogenases (RDH), Alcohol Dehydrogenases (ADH) | NAD+ | Reversible |

| Oxidation 2 | Retinal | Retinoic Acid | Retinaldehyde Dehydrogenases (RALDH) | NAD+ | Irreversible |

Enzymatic Esterification and Storage Dynamics

The storage of retinol in the body is facilitated by its esterification with fatty acids, forming retinyl esters. This process is crucial for maintaining retinoid homeostasis and preventing the potential toxicity of excess free retinol. nih.govnih.gov Retinyl esters, including retinyl linoleate, represent the primary storage form of vitamin A. nih.govnih.gov This conversion is catalyzed by specific enzymes that are active in various tissues.

Lecithin:Retinol Acyltransferase (LRAT) Activity and Substrate Preference

The principal enzyme responsible for the majority of retinyl ester formation in the body is Lecithin:Retinol Acyltransferase (LRAT). nih.gov LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol. nih.govnih.govuniprot.org This reaction produces a range of fatty acid retinyl esters, including palmitoyl, stearoyl, and various unsaturated derivatives like linoleate. nih.govnih.gov LRAT is an integral membrane protein located in the endoplasmic reticulum. aocs.orgwikipedia.org Its activity is essential for the accumulation of all-trans-retinyl esters in tissues like the eye and liver. dntb.gov.ua The enzyme is well-characterized biochemically and belongs to the NlpC/P60 superfamily of enzymes. nih.gov

Acyl-CoA:Retinol Acyltransferase (ARAT) Activity, Including Diacylglycerol Acyltransferase 1 (DGAT1)

In addition to LRAT, a second enzymatic activity contributes to retinol esterification, known as Acyl-CoA:Retinol Acyltransferase (ARAT). nih.govnih.gov Unlike LRAT, which uses phosphatidylcholine as the acyl donor, ARAT utilizes fatty acyl-CoAs. nih.gov A key enzyme identified with major ARAT activity is Diacylglycerol Acyltransferase 1 (DGAT1). nih.govnih.gov

DGAT1 is a versatile enzyme that, in addition to its primary role in triglyceride synthesis, can synthesize retinyl esters. aocs.org It has been identified as the major ARAT in murine skin, where it plays a critical role in maintaining retinoid homeostasis and preventing retinoid toxicity by esterifying excess retinol. nih.govnih.govaocs.org DGAT1 is also expressed in multiple cells of the retina, including the retinal pigment epithelium (RPE) and Müller glial cells, where it contributes to retinyl ester synthesis. plos.orgresearchgate.net In the RPE, ARAT activity complements LRAT, potentially providing additional ester synthase capacity when all-trans-retinol concentrations are high. nih.gov While LRAT is considered the dominant retinyl-ester synthase, DGAT1's role becomes particularly important under conditions of retinol abundance. nih.gov

| Feature | Lecithin:Retinol Acyltransferase (LRAT) | Acyl-CoA:Retinol Acyltransferase (ARAT) / DGAT1 |

|---|---|---|

| Primary Function | Major enzyme for retinyl ester formation in the body. nih.gov | Complements LRAT, particularly in skin and retina. nih.govnih.govnih.gov |

| Acyl Donor | Phosphatidylcholine (at the sn-1 position). nih.govnih.govnih.gov | Fatty Acyl-Coenzyme A (e.g., palmitoyl-CoA). nih.gov |

| Key Locations | Liver, intestine, eye (RPE), and many other tissues. nih.gov | Skin, retina (RPE, Müller cells), intestine. nih.govplos.orgresearchgate.net |

| Substrate | All-trans-retinol. nih.govnih.govnih.gov | All-trans-retinol and other retinol isomers. nih.govplos.orgresearchgate.net |

| Physiological Role | Essential for vitamin A storage and the visual cycle. wikipedia.org | Maintains retinoid homeostasis, prevents retinol toxicity. nih.govnih.gov |

Formation and Distribution of Retinyl Esters in Non-Human Biological Systems

Retinyl esters are the primary storage form of vitamin A in a wide range of animal species. The liver is the main storage site for retinoids in the body. nih.govnih.gov However, many other tissues possess the ability to esterify retinol and maintain their own retinyl ester stores. These include the eye, lung, adipose tissue, testes, skin, and spleen. nih.gov

Studies in various animal models have elucidated this distribution:

Rats and Mice : The liver is the principal storage organ, but significant retinyl ester stores are also found in adipose tissue. nih.gov The skin of mice also relies on local esterification to regulate retinoic acid levels. nih.govnih.gov

Cats and Calves : Research has shown that the microsomal fraction of cat liver is a major site of retinol ester synthesis. oup.com Across diverse species including calves, cats, frogs, and trout, retinyl palmitate is the predominant storage form in the liver, followed by stearate and oleate. oup.com

Japanese Quails : In laying Japanese quails, retinyl esters (predominantly palmitate and stearate) are found in the blood plasma, liver, kidney, and various parts of the oviduct. researchgate.net The highest concentrations of vitamin A, primarily as retinyl esters, were observed in the isthmus and uterus sections of the oviduct. researchgate.net

This widespread ability to store retinyl esters underscores the importance of maintaining local retinoid supplies for tissue-specific functions.

Cellular Uptake and Intracellular Trafficking of Retinyl Linoleate and Its Metabolites (in vitro and model systems)

The transport and uptake of water-insoluble retinyl esters from the diet into cells is a complex process mediated by lipid transport systems.

Mechanisms of Cellular Absorption

Dietary retinyl esters, including retinyl linoleate, are absorbed in intestinal enterocytes and packaged into chylomicrons along with other lipids like triglycerides. nih.govresearchgate.net These chylomicrons are then secreted into the lymphatic system and enter the bloodstream. oup.comresearchgate.net

Once in circulation, chylomicron retinyl esters are delivered to various tissues. The liver is the primary destination, clearing approximately 66-75% of chylomicron retinyl esters. nih.govnih.gov The remaining portion is taken up by peripheral tissues. nih.govnih.gov

Hepatic Uptake : In the liver, chylomicron remnants containing retinyl esters are taken up by hepatocytes (parenchymal cells). pnas.orgmdpi.com Studies in rats show that after initial uptake by hepatocytes, the vitamin A is then transferred to nonparenchymal cells, such as stellate cells, for storage. pnas.org

Peripheral Tissue Uptake : For peripheral tissues to absorb vitamin A from chylomicrons, the retinyl esters must first be hydrolyzed back to retinol. nih.gov The enzyme lipoprotein lipase (LpL) is proposed to carry out this hydrolysis, thereby facilitating the uptake of free retinol by the cells of these tissues. nih.gov

The cellular uptake of retinol itself can also be mediated by specific membrane receptors, such as STRA6 (stimulated by retinoic acid 6), which binds to the retinol-binding protein (RBP) complex in the blood. researchgate.netnih.gov Once inside the cell, retinol can be re-esterified by LRAT or ARAT for storage or converted to other active metabolites. nih.govnih.gov The intracellular trafficking of these compounds involves movement between cellular compartments like the endoplasmic reticulum and lipid droplets for storage and metabolism. nih.govfrontiersin.org

Intracellular Transport Mechanisms Involving Binding Proteins

The intracellular transport of retinyl linoleate, a hydrophobic molecule, through the aqueous environment of the cytosol is critically dependent on its association with specific intracellular binding proteins. These proteins not only solubilize retinyl esters but also play a pivotal role in directing them towards specific metabolic fates, such as storage in lipid droplets or hydrolysis to yield retinol. The transport process is complex and involves a coordinated effort between different classes of binding proteins that recognize either the retinol precursor or the esterified form.

Cellular Retinol-Binding Proteins (CRBPs) are key players in the intracellular trafficking of retinol, the precursor for the synthesis of retinyl linoleate. nih.gov CRBPs bind to retinol with high affinity and are responsible for delivering it to the enzyme Lecithin:Retinol Acyltransferase (LRAT). LRAT then catalyzes the esterification of retinol with a fatty acyl group, such as linoleoyl-CoA, to form retinyl linoleate. This channeling mechanism ensures the efficient synthesis of retinyl esters and prevents the uncontrolled and potentially toxic effects of free retinol within the cell. Cellular Retinol-Binding Protein, Type II (CRBP[II]), which is abundant in the small intestine, is particularly important in directing retinol towards esterification for subsequent incorporation into chylomicrons. nih.gov

While CRBPs are central to the synthesis of retinyl esters, their direct affinity for the esterified forms, such as retinyl linoleate, is considered to be low. nih.gov Research has indicated that another class of intracellular proteins, the Fatty Acid-Binding Proteins (FABPs), may be responsible for the transport of intact retinyl esters within the cell. nih.gov Studies have demonstrated that FABP can bind to retinyl palmitate, a structurally similar retinyl ester, with a relatively high affinity. nih.gov The distribution of FABPs in tissues that are active in the absorption and storage of retinoids, including the liver and the small intestine, further supports their role as intracellular carriers for retinyl esters. nih.gov

Upon physiological demand for vitamin A, stored retinyl linoleate within lipid droplets is mobilized through the action of retinyl ester hydrolases (REHs). These enzymes cleave the ester bond, releasing retinol and linoleic acid. The liberated retinol is then thought to be bound by CRBP for transport to target organelles or for conversion to other active forms of vitamin A, such as retinoic acid. Therefore, the intracellular transport of the complete retinyl linoleate molecule is likely most prominent during its synthesis and deposition into storage compartments.

The table below summarizes the key intracellular binding proteins involved in the transport and metabolism related to retinyl linoleate.

| Binding Protein | Ligand(s) | Primary Function in Retinyl Linoleate Metabolism |

| Cellular Retinol-Binding Protein (CRBP) | All-trans-retinol | Delivers retinol to Lecithin:Retinol Acyltransferase (LRAT) for the synthesis of retinyl esters, including retinyl linoleate. |

| Cellular Retinol-Binding Protein, Type II (CRBP[II]) | All-trans-retinol | Primarily in the intestine, channels dietary retinol to LRAT for esterification and incorporation into chylomicrons. nih.gov |

| Fatty Acid-Binding Protein (FABP) | Fatty acids, Retinyl esters (e.g., retinyl palmitate) | Putative intracellular transporter of intact retinyl esters like retinyl linoleate, facilitating their movement within the cytosol. nih.gov |

Cellular and Molecular Mechanisms of Action

Ligand-Receptor Interactions of Retinoid Metabolites

The physiological functions of vitamin A derivatives are mediated by specific nuclear receptors that act as ligand-inducible transcription factors. amegroups.orgnih.gov The interaction between the active metabolites of retinyl linoleate (B1235992) and these receptors is the initiating step in a cascade that alters cellular behavior.

The primary active metabolite of retinyl linoleate, all-trans-retinoic acid (ATRA), does not interact with retinyl linoleate itself but serves as a high-affinity ligand for the Retinoic Acid Receptors (RARs). wikipedia.orgmdpi.com There are three distinct subtypes, or paralogs, of RARs: RARα, RARβ, and RARγ, each encoded by a separate gene. wikipedia.orgmdpi.com ATRA binds to all three RAR paralogs with similar high affinity. mdpi.com

The Retinoid X Receptors (RXRs), which also have three paralogs (RXRα, RXRβ, and RXRγ), function as essential partners for RARs. mdpi.commdpi.com RARs exert their biological function by forming heterodimers with RXRs. frontiersin.orgwikipedia.org This RAR-RXR heterodimer is the functional unit that recognizes and binds to DNA. researchgate.net While ATRA does not bind to RXRs, the isomer 9-cis-retinoic acid is capable of binding to and activating both RARs and RXRs. mdpi.commdpi.com

Table 2: Retinoid Nuclear Receptors and Ligand Specificity This table summarizes the key nuclear receptors involved in retinoid signaling and their primary activating ligands.

| Receptor Family | Subtypes | Primary Endogenous Ligand | Key Function |

|---|---|---|---|

| Retinoic Acid Receptor (RAR) | RARα, RARβ, RARγ | All-trans-retinoic acid (ATRA) | Binds the active ligand and forms a heterodimer with RXR. wikipedia.org |

| Retinoid X Receptor (RXR) | RXRα, RXRβ, RXRγ | 9-cis-retinoic acid | Forms a heterodimer with RAR and other nuclear receptors. frontiersin.orgmdpi.comwikipedia.org |

The transcriptional activity of the RAR-RXR heterodimer is tightly controlled by its interaction with coregulator proteins. nih.gov In the absence of a bound ligand, the RAR-RXR complex is bound to DNA and associates with a complex of corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Corepressor). nih.govwikipedia.org This corepressor complex actively silences or represses the transcription of target genes. wikipedia.org

The binding of an agonist ligand like ATRA to the RAR portion of the heterodimer induces a significant conformational change in the receptor protein. researchgate.net This change leads to the dissociation of the corepressor complex and facilitates the recruitment of a different set of proteins known as coactivators. wikipedia.orgwikipedia.org These coactivator complexes, which often possess histone acetyltransferase (HAT) activity, modify chromatin structure to de-condense the DNA, making it more accessible to the basal transcription machinery and thereby initiating gene transcription. nih.gov

Table 3: Functional Classes of Retinoid Receptor Coregulators This table describes the opposing roles of corepressor and coactivator proteins in regulating gene expression mediated by the RAR-RXR heterodimer.

| Coregulator Class | Example Proteins | Interaction State | Resulting Action on Gene Transcription |

|---|---|---|---|

| Corepressors | SMRT, NCoR, PRAME | Bound to unliganded RAR-RXR heterodimer | Repression / Silencing nih.govwikipedia.org |

| Coactivators | SRC/p160 family, CBP/p300 | Recruited to ligand-bound RAR-RXR heterodimer | Activation / Initiation wikipedia.orgnih.gov |

Modulation of Gene Expression and Transcriptional Regulation

The binding of the activated RAR-RXR heterodimer to specific regions of the genome is the central mechanism by which metabolites of retinyl linoleate regulate cellular function.

The ligand-bound RAR-RXR heterodimer acts as a transcription factor by binding to specific sequences of DNA known as Retinoic Acid Response Elements (RAREs). mdpi.comvkm.no These RAREs are typically located in the promoter regions of retinoid-responsive genes. researchgate.net The consensus sequence for a classic RARE consists of two direct repeats (DR) of the core hexameric motif (A/G)G(G/T)TCA. The spacing between these repeats can vary, with spacers of 1, 2, or 5 nucleotides (referred to as DR1, DR2, and DR5) being common recognition sites for the RAR-RXR heterodimer. nih.govmdpi.com The binding of the activated receptor complex to a RARE initiates the assembly of the transcriptional machinery, leading to the expression of the downstream gene. researchgate.net

Through the activation of RAREs, retinoic acid modulates the expression of a vast network of target genes, with studies identifying over 500 such genes. nih.gov These genes are involved in a wide array of fundamental cellular processes. For instance, retinoids are known to stimulate the biosynthesis of extracellular matrix components by upregulating the genes for type I procollagen (B1174764) (COL1A1) and elastin (B1584352) (ELN). soap-formula.rueuropa.eu They also regulate genes involved in cell growth, differentiation, and apoptosis, thereby playing a critical role in tissue homeostasis. nih.govamegroups.org

Table 4: Representative Target Genes of Retinoic Acid and Their Cellular Functions This table provides examples of genes whose transcription is regulated by the active metabolites of retinyl linoleate and the associated cellular processes.

| Target Gene | Protein Product | Cellular Process |

|---|---|---|

| COL1A1 | Pro-Collagen Type I, Alpha 1 | Extracellular matrix synthesis, skin structure soap-formula.ru |

| ELN | Elastin | Extracellular matrix elasticity soap-formula.ru |

| TGM1 | Transglutaminase 1 | Keratinocyte differentiation (epidermal barrier formation) google.com |

| Hox genes | Homeobox proteins | Embryonic development, cell fate specification researchgate.netplos.org |

Effects on Cellular Proliferation and Differentiation Processes

The extensive changes in gene expression orchestrated by the metabolites of retinyl linoleate translate directly into profound effects on cell behavior, most notably on the tightly linked processes of cellular proliferation and differentiation. nih.govamegroups.org Retinoids are critical regulators of these events in numerous tissues, including the skin, where they can promote the proliferation of keratinocytes in the basal layer of the epidermis. nih.gov

Simultaneously, retinoids can inhibit the terminal differentiation of these same cells. google.com For example, experimental data shows that retinoic acid significantly increases the incorporation of thymidine (B127349) in keratinocytes (a marker of cell proliferation) while concurrently decreasing the levels of transglutaminase I (a key enzyme and marker of terminal differentiation). google.com This dual action—promoting the renewal of the epidermal cell population while modulating the maturation process—underlies many of its effects on skin structure and function. nih.govgoogle.com

Table 5: Research Findings on Keratinocyte Proliferation and Differentiation This table presents experimental data illustrating the dose-dependent effect of retinoic acid, the active metabolite, on markers of cell proliferation and differentiation in skin keratinocytes. Data is conceptually derived from findings reported in patent literature. google.com

| Treatment | Concentration | Proliferation (% Increase in Thymidine Incorporation vs. Control) | Differentiation (% Decrease in Transglutaminase I vs. Control) |

|---|---|---|---|

| Retinoic Acid | 1 nM | ~150% | ~40% |

| Retinoic Acid | 10 nM | ~200% | ~60% |

Influence on Keratinocyte Proliferation and Stratification

Retinoids, as a class of molecules, are well-established regulators of keratinocyte proliferation and the process of epidermal stratification. researchgate.net Retinol (B82714), the precursor to the active molecule, stimulates the cellular activity of keratinocytes. nih.gov By interacting with receptors within these cells, it promotes their proliferation, which contributes to a thickening of the epidermis. nih.govmdpi.com This increased mitotic activity of keratinocytes enhances skin cell turnover. mdpi.com

While direct studies on retinyl linoleate's effect on stratification are not abundant, the known actions of its active metabolite, retinoic acid, provide significant insight. Retinoic acid has been shown to normalize keratinocyte differentiation. nih.gov In cultured human keratinocytes, retinoids can reduce the expression of keratins associated with terminal differentiation, such as KRT1 and KRT10, while inducing keratins like KRT13 and KRT19, which are characteristic of non-cornified epithelia. nih.gov This modulation of keratin (B1170402) expression is a key aspect of how retinoids influence the stratified structure of the epidermis. researchgate.net Furthermore, studies on cultured keratinocytes have shown that all-trans-retinoic acid can retard colony formation and increase cell shedding, indicating an influence on the normal cycle of keratinocyte maturation and desquamation. nih.gov

Regulation of Stem Cell Differentiation Pathways

The influence of retinoids extends to the regulation of stem cell populations within the skin. All-trans retinoic acid (ATRA), the active metabolite of retinyl linoleate, is a potent modulator of epidermal stem cell behavior. biorxiv.org Research indicates that ATRA can bias both slow- and fast-cycling epidermal stem cell populations towards differentiation. biorxiv.org This suggests a role for retinyl linoleate, via its conversion to ATRA, in influencing the balance between stem cell self-renewal and the production of differentiated keratinocytes that populate the layers of the epidermis.

Topical application of retinol has been shown to boost epidermal thickness by activating interfollicular epidermal (IFE) stem cells and promoting keratinocyte growth. mdpi.comnih.gov This activation is a critical mechanism for maintaining and repairing the epidermis. Furthermore, retinoic acid signaling is known to be crucial for regulating epidermal cell proliferation and differentiation through RARγ/RXRα heterodimers. biorxiv.org Some cosmetic formulations specifically highlight the inclusion of retinyl linoleate for its purported ability to stimulate quicker cell turnover without excessive drying, an effect linked to its influence on stem cell activity. glamorebeautybar.com

Influence on Extracellular Matrix Remodeling at the Cellular Level

The extracellular matrix (ECM) of the dermis, primarily composed of collagen and elastin fibers, provides structural support and elasticity to the skin. Retinoids, including retinyl linoleate, exert significant influence over the remodeling of the ECM by affecting the cells responsible for its synthesis and degradation, namely dermal fibroblasts.

Stimulation of Collagen Synthesis by Cellular Fibroblasts

A key anti-aging effect of retinoids is their ability to stimulate the synthesis of new collagen. Retinol has been shown to stimulate fibroblasts to synthesize collagen fibers. nih.gov This action is mediated through the upregulation of the Transforming Growth Factor-β (TGF-β)/Connective Tissue Growth Factor (CTGF) pathway in aged human skin. mdpi.com The active form, retinoic acid, modulates the expression of genes involved in type I and type III collagen synthesis. typology.com

Specific data for retinyl linoleate from cosmetic ingredient suppliers indicates that it has a collagen synthesis promoting effect. A clinical study of a formulation containing 0.1% retinyl linoleate demonstrated a significant reduction in wrinkles and fine lines over a 12-week period, an outcome consistent with enhanced collagen production. specialchem.com

| Metric | Improvement over 12 Weeks |

|---|---|

| Wrinkles | 41% reduction |

| Fine Lines | 48% reduction |

Enhancement of Tissue Inhibitor of Metalloproteinase (TIMP) Synthesis

The activity of MMPs is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov An increase in TIMP levels can shift the balance from ECM degradation towards its preservation and synthesis. Research has shown that retinol can enhance the synthesis of TIMPs. nih.gov Specifically, studies on endothelial cells have demonstrated that retinol treatment increased the production of an MMPI immunologically related to TIMP-1, while retinoic acid increased an MMPI related to TIMP-2. nih.gov Furthermore, all-trans-retinoic acid has been found to stimulate the secretion of TIMP by human synovial fibroblasts. nih.gov These findings suggest that retinyl linoleate, through its metabolic products, likely contributes to the enhancement of TIMP synthesis, further protecting the ECM from degradation.

Antioxidant and Anti-inflammatory Mechanisms in Cellular Systems

Retinyl linoleate possesses both antioxidant and anti-inflammatory properties, which are attributable to both its retinol and linoleic acid components.

As an antioxidant, retinyl linoleate helps to protect the skin from damage caused by free radicals generated by environmental stressors like UV radiation and pollution. paulaschoice.fr Retinol itself is an effective peroxyl radical scavenger, capable of inhibiting lipid peroxidation within cell membranes. mdpi.com The polyene structure of retinol allows it to quench singlet oxygen and neutralize thiyl radicals. tandfonline.com The active metabolite, all-trans-retinoic acid, can also exert indirect antioxidant effects by upregulating the expression of genes that enhance the cellular response to oxidative stress. mdpi.com

Scavenging of Reactive Oxygen Species and Protection against Oxidative Stress

The protective effects of retinyl linoleate against oxidative stress are primarily attributed to the antioxidant properties of its retinol moiety. paulaschoice.frtandfonline.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. tandfonline.com The retinol molecule possesses direct antioxidant capabilities due to its unique chemical structure. tandfonline.com

The hydrophobic polyene chain in the retinol structure is key to its antioxidant activity. tandfonline.commdpi.com This system of conjugated double bonds allows it to interact with and neutralize various types of free radicals. Research indicates that vitamin A can function as a chain-breaking antioxidant, reacting with peroxyl radicals to halt the propagation of lipid peroxidation in cellular membranes. tandfonline.com

Key antioxidant mechanisms of the retinol moiety include:

Quenching of Singlet Oxygen: The polyene structure can absorb energy from highly reactive singlet oxygen, returning it to a less reactive state. tandfonline.commdpi.com

Neutralization of Thiyl Radicals: Retinol can effectively neutralize thiyl radicals. tandfonline.com

Stabilization of Peroxyl Radicals: It can combine with and stabilize peroxyl radicals, preventing them from causing further oxidative damage to lipids and other cellular components. tandfonline.comtandfonline.commdpi.com

Studies comparing the antioxidant activity of different retinoids have ranked retinol as more potent than retinyl palmitate and retinoic acid in certain in vitro systems. tandfonline.com While direct research on retinyl linoleate is limited, its conversion to retinol allows it to contribute to the cellular antioxidant defense system. Furthermore, the linoleic acid component can be oxidized to form bioactive metabolites, such as hydroxyoctadecadienoic acids (HODEs), which may activate signaling pathways like the Nrf2 pathway, stimulating the cell's own adaptive antioxidant and detoxification responses. researchgate.net

| Mechanism | Description | Relevant Moiety | Source |

|---|---|---|---|

| Chain-Breaking Antioxidant | Reacts with peroxyl radicals to prevent the propagation of lipid peroxidation. | Retinol | tandfonline.com |

| Singlet Oxygen Quenching | The polyene chain absorbs energy from and deactivates singlet oxygen. | Retinol | tandfonline.commdpi.com |

| Peroxyl Radical Stabilization | Combines with and stabilizes peroxyl radicals, terminating radical chain reactions. | Retinol | tandfonline.commdpi.com |

| Nrf2 Pathway Activation | Metabolites of linoleic acid can potentially stimulate cellular antioxidant response pathways. | Linoleic Acid | researchgate.net |

Modulation of Pro-inflammatory Cytokine and Chemokine Production

The immunomodulatory effects of retinyl linoleate are mediated by its active metabolite, retinoic acid. nih.gov Retinoic acid is a potent regulator of gene expression, binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to influence the transcription of target genes, including those for cytokines and chemokines. mdpi.commdpi.com Its role in inflammation is complex, demonstrating both anti-inflammatory and, in certain contexts, pro-inflammatory activities.

Anti-inflammatory Effects: In many immune contexts, retinoic acid demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of several key pro-inflammatory cytokines. For instance, in murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), retinoic acid inhibits the expression of cyclooxygenase-2 (COX-2) and the release of Tumor Necrosis Factor (TNF). nih.gov Similarly, it suppresses the production of Interleukin-12 (IL-12) in LPS-activated macrophages by interfering with the activity of the transcription factor NF-κB. nih.gov Studies on human monocyte/macrophage cell lines also show that all-trans-retinoic acid (atRA) can inhibit the LPS-induced production of TNF-α and IL-12, while simultaneously boosting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net Furthermore, retinoic acid has been found to suppress the production of the chemokine RANTES (also known as CCL5) and IL-1β by myeloid cells, both of which are relevant in inflammatory conditions. researchgate.netmdpi.com

Pro-inflammatory Effects: Conversely, under different cellular conditions, retinoids can induce the expression of pro-inflammatory mediators. Research on human orbital fibroblasts, which are involved in certain orbital inflammatory conditions, has shown that treatment with all-trans-retinoic acid (atRA) and 9-cis-retinoic acid can induce the expression of Interleukin-1 Beta (IL-1β) and the chemokine CCL2 (also known as MCP-1). arvojournals.org This suggests that the effect of retinoic acid on cytokine expression is highly context-dependent, varying with cell type and the surrounding molecular environment. arvojournals.org Additionally, some research indicates that pro-inflammatory cytokines can, in turn, increase retinoid metabolism within vascular smooth muscle cells, suggesting a complex feedback loop between inflammation and vitamin A signaling. diva-portal.org

| Mediator | Effect | Cell Type / Model | Specific Retinoid Studied | Source |

|---|---|---|---|---|

| TNF-α | Inhibition | Murine Peritoneal Macrophages, THP-1 cell line | Retinoic Acid, atRA | nih.gov |

| IL-1β | Inhibition | Bone Marrow Derived Monocytes | 9-cis-RA & atRA | researchgate.net |

| IL-1β | Induction | Human Orbital Fibroblasts | atRA & 9-cis-RA | arvojournals.org |

| IL-6 | Inhibition | (General mention in context of retinyl palmitate) | Retinyl Palmitate | cir-safety.org |

| IL-10 (Anti-inflammatory) | Potentiation / Increased Production | THP-1 cell line, Bone Marrow Derived Monocytes | atRA, 9-cis-RA | nih.govresearchgate.net |

| IL-12 | Inhibition | LPS-activated Macrophages, Myeloid Cells | Retinoic Acid, atRA | nih.govmdpi.com |

| CCL2 / MCP-1 (Chemokine) | Induction | Human Orbital Fibroblasts | atRA & 9-cis-RA | arvojournals.org |

| RANTES / CCL5 (Chemokine) | Inhibition | Myeloid Cells | Retinoic Acid | researchgate.netmdpi.com |

Stability and Degradation Kinetics

Oxidative Degradation Phenomena

The chemical stability of retinyl linoleate (B1235992) is a critical factor, particularly its susceptibility to oxidative degradation. This vulnerability stems from the molecular structure, which features a conjugated polyene system in the retinol (B82714) moiety and two non-conjugated double bonds in the linoleic acid moiety. These unsaturated sites are prone to attack by molecular oxygen, leading to a cascade of reactions that can compromise the integrity and activity of the compound.

The primary pathway for the oxidative degradation of retinyl linoleate in the absence of light is autoxidation, a spontaneous reaction with molecular oxygen that proceeds via a free-radical chain mechanism. pan.olsztyn.pl This process is classically described in three stages: initiation, propagation, and termination. pan.olsztyn.plnih.gov

Initiation: The process begins with the formation of a free radical. This can be triggered by initiators such as heat, trace metals, or exposure to light. A hydrogen atom is abstracted from a labile position on the retinyl linoleate molecule. The most susceptible sites are the bis-allylic methylene (B1212753) group (C-11) of the linoleic acid chain and the allylic positions of the retinol polyene chain. nih.gov This abstraction results in the formation of a carbon-centered alkyl radical (L•).

Propagation: The alkyl radical (L•) reacts rapidly with molecular oxygen (O₂) to form a highly reactive peroxyl radical (LOO•). nih.gov This peroxyl radical can then abstract a hydrogen atom from another unsaturated molecule (another retinyl linoleate molecule, LH), creating a lipid hydroperoxide (LOOH) and a new alkyl radical (L•). pan.olsztyn.pltandfonline.com This new radical continues the cycle, establishing a chain reaction that can degrade numerous molecules from a single initiation event. The polyene chain of the retinol portion is particularly effective at stabilizing and reacting with peroxyl radicals. tandfonline.com

Termination: The chain reaction ceases when two free radicals react with each other to form stable, non-radical products. pan.olsztyn.pl

The linoleic acid moiety typically yields a mixture of conjugated diene hydroperoxides. pan.olsztyn.pl The degradation of the retinol structure can lead to the formation of various oxidation products, including epoxides and carbonyl compounds, ultimately leading to a loss of vitamin A activity. acs.org Studies on retinol and other retinyl esters have shown they are sensitive to oxygen, heat, and light, which can accelerate decomposition. europa.eu

Given its susceptibility to autoxidation, the stabilization of retinyl linoleate often requires the incorporation of antioxidants. These molecules can inhibit or delay oxidation by interrupting the free-radical chain reaction. pan.olsztyn.pleastman.com Oil-soluble antioxidants are particularly effective for protecting lipid-based compounds like retinyl linoleate. eastman.com

The primary mechanism by which chain-breaking antioxidants, such as Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E), function is by donating a hydrogen atom to the peroxyl radical (LOO•). tandfonline.comscielo.org.ar This reaction is faster than the propagation step where the peroxyl radical would attack another retinyl linoleate molecule. The result is the formation of a stable lipid hydroperoxide (LOOH) and an antioxidant radical (A•). The antioxidant radical is significantly less reactive than the peroxyl radical and is unable to propagate the oxidation chain, effectively terminating it.

Research on related retinyl esters demonstrates the profound impact of antioxidants on stability. In studies on retinyl sunflowerate, another ester of retinol, the addition of BHT significantly prolonged its shelf life under accelerated aging conditions. eastman.com Similarly, the stability of all-trans-retinol in various formulations is markedly improved by the addition of antioxidants. unicamp.brdiva-portal.org The combination of different antioxidants, such as Vitamin E and Vitamin C (ascorbic acid), can produce a synergistic effect, further enhancing stability. eastman.com

The tables below present research findings on the stabilizing effects of antioxidants on retinol and a related retinyl ester, illustrating the principles applicable to retinyl linoleate.

Table 1: Effect of Antioxidants on the Stability of All-Trans Retinol (AR) in Solid Lipid Nanoparticles (SLNs) After 48 Hours

| Formulation | Remaining All-Trans Retinol (%) |

|---|---|

| AR in SLNs without Antioxidant | <1% |

| AR in SLNs with BHT-BHA | >50% |

| AR in SLNs with α-Tocopherol | >50% |

| AR in SLNs with Vitamin C | >50% |

Data derived from studies on the stabilization of all-trans retinol, demonstrating the significant protective effect of various antioxidants against degradation. unicamp.br

Table 2: Stability of Retinyl Sunflowerate in an Emulsion After 12 Weeks of Accelerated Aging (50°C)

| Formulation Additive | Retinyl Sunflowerate Retention |

|---|---|

| None | ~3% (as retinol) |

| BHT | >90% |

| Vitamin C | >80% |

| BHT + Vitamin C | >90% |

Research findings on a related retinyl ester highlight the enhanced stability provided by the inclusion of antioxidants in a cosmetic emulsion. eastman.com

Advanced Analytical Techniques for Retinyl Linoleate Research

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone for the analysis of retinyl linoleate (B1235992) and other retinoids. researchgate.net The choice of chromatographic technique is dictated by the complexity of the sample matrix and the specific analytical goal, such as quantification or isolation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of retinyl linoleate. nih.gov This technique leverages the strong UV absorbance of the conjugated polyene structure of retinoids for detection and quantification. researchgate.net Methods have been developed for the simultaneous determination of retinol (B82714) and its major esters, including retinyl linoleate, in biological samples like human plasma. nih.gov Detection is typically performed at a wavelength of 325 nm, which corresponds to the characteristic absorption maximum for the retinoid chromophore. nih.govnih.goveuropa.eu The sensitivity of these methods allows for the quantification of retinyl esters at low concentrations, with limits of quantification reported to be as low as 2.5 ng/ml in plasma. nih.gov

Robust HPLC/UV methods are applicable to diverse and complex biological samples, including serum and various tissues like liver, skin, and brain. nih.gov These assays demonstrate high linearity over several orders of magnitude and good intra- and inter-day precision. nih.gov

Table 1: Examples of HPLC-UV Methods for Retinoid Analysis This table is interactive. Click on headers to sort.

| Analyte(s) | HPLC System | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|---|

| Retinol & Retinyl Esters (including linoleate) | Column-switching HPLC | Pre-column: LiChrospher 100 RP-18; Analytical: Superspher 100 RP-18 | Isocratic: acetonitrile-methanol-ethanol-2-propanol (1:1:1:1, v/v) | 325 nm | 2.5 ng/ml | nih.gov |

| Retinol & Retinyl Esters (including linoleate) | Waters 2695 HPLC | Reverse-Phase: Zorbax SB-C18 (4.6 × 100 mm, 3.5 µm) | Gradient: Acetonitrile/water/formic acid transitioning to acetonitrile/1,2-dichloroethane | 325 nm | 0.7 pmol (for total RE) | nih.gov |

Gas Chromatography (GC) Applications

While HPLC is more common for analyzing intact retinyl esters due to their thermal instability, Gas Chromatography (GC) has specific applications, particularly for analyzing the fatty acid composition of retinyl linoleate. google.com This typically involves a transesterification step to convert the retinyl ester into its corresponding fatty acid methyl ester (FAME). The resulting FAMEs, such as methyl linoleate, are then analyzed by GC, often with flame ionization detection (FID). google.com This approach allows for the precise quantification of the linoleic acid moiety, providing information about the composition of retinyl ester blends. google.com

Table 2: Example of GC Method for Fatty Acid Analysis of Retinyl Esters This table is interactive. Click on headers to sort.

| Analytical Step | Method | GC Column | Detector | Key Conditions | Source |

|---|

LC-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of retinyl linoleate, offering high sensitivity and specificity. These methods are particularly valuable for analyzing complex biological mixtures where co-eluting compounds can interfere with UV-based detection. nih.govrsc.org

LC-MS/MS allows for the use of stable isotope dilution assays, which are considered a highly accurate technique for studying bioavailability and metabolism. nih.gov In such studies, isotopically labeled compounds like [¹³C₁₀]retinyl acetate (B1210297) are administered, and their conversion into various retinyl esters, including labeled retinyl linoleate, is tracked in plasma. nih.gov Atmospheric pressure chemical ionization (APCI) is a common ionization source used for retinoid analysis. nih.govrsc.org Under APCI conditions, retinyl esters often exhibit a characteristic fragmentation pattern, producing an intense ion at m/z 269, which corresponds to the dehydrated retinol cation, providing structural confirmation. rsc.orgnih.gov Selected reaction monitoring (SRM) is used to enhance selectivity and achieve low limits of detection, often in the sub-ng/mL range. thermofisher.comthermofisher.com

Table 3: Examples of LC-MS and LC-MS/MS Applications for Retinoid Analysis This table is interactive. Click on headers to sort.

| Technique | Application | Ionization Source | Key Findings/Parameters | Source(s) |

|---|---|---|---|---|

| LDI-MS | Analysis of retinyl esters in rat liver extracts | Laser Desorption/Ionization (LDI) | Identified molecular ions of retinyl linoleate and other esters; observed uniform fragmentation to m/z = 269 u. | nih.gov |

| LC-MS/MS | Stable isotope dilution studies of vitamin A metabolism | Atmospheric Pressure Chemical Ionization (APCI) | Separated retinyl linoleate and other retinoids in a 7-minute run; used SRM for quantification of ¹²C and ¹³C-labeled species. | nih.gov |

| LC-MS/MS | Quantification of 12 retinoids in serum | Heated Electrospray Ionization (H-ESI) | Achieved LLOD and LLOQ at sub-ng/mL levels; linear range of 1-1000 ng/mL. | thermofisher.comthermofisher.com |

Normal-Phase and Reversed-Phase Chromatographic Systems

Both normal-phase (NP) and reversed-phase (RP) HPLC systems are employed in retinyl linoleate research, with the choice depending on the specific separation required. researchgate.netmoravek.com

Reversed-Phase (RP) HPLC is the most common method for analyzing retinoids. researchgate.netresearchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., mixtures of acetonitrile, methanol (B129727), and water). nih.govmoravek.com Non-polar compounds like retinyl linoleate are strongly retained, and separation is based on hydrophobicity. moravek.com RP-HPLC is highly versatile and can separate a wide range of retinoids, from the more polar retinol to the highly non-polar retinyl esters. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often necessary to elute compounds with a wide range of polarities, such as retinol and various retinyl esters, in a single analysis. nih.govresearchgate.net

Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane-based solvents). moravek.comnih.gov This system is particularly effective for separating isomers of retinoids and can be used for the analysis of retinyl esters. nih.govarvojournals.org In some NP-HPLC methods, the four major retinyl esters found in human circulation (palmitate, stearate, oleate (B1233923), and linoleate) are co-eluted as a single peak, which can simplify quantification when the total ester concentration is the primary interest. nih.govoup.com NP-HPLC is also well-suited for analytes that are not easily dissolved in the aqueous solvents used in reversed-phase systems. moravek.com

Spectroscopic Characterization Approaches

Spectroscopic methods are indispensable for both the structural characterization and quantitative analysis of retinyl linoleate.

UV-Visible Spectroscopy for Quantitative Analysis and Purity Assessment

UV-Visible spectroscopy is a fundamental technique for the analysis of retinyl linoleate, primarily due to the strong light absorption by the all-trans-retinyl moiety. pageplace.de The conjugated double-bond system of the retinol backbone gives rise to a characteristic absorption spectrum in the UV region. researchgate.net

This property is widely exploited for quantitative analysis. pageplace.de The concentration of retinyl linoleate in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which is typically between 325 and 328 nm in ethanol, and applying the Beer-Lambert law. europa.eu This principle is the basis for UV detection in HPLC. nih.govnih.gov UV spectroscopy is also a primary method for assessing the purity and content of bulk retinoid substances. europa.eu

Table 4: Spectroscopic Properties of Retinoids This table is interactive. Click on headers to sort.

| Property | Value/Range | Solvent | Application | Source |

|---|---|---|---|---|

| Absorption Maximum (λmax) | 325 - 328 nm | Ethanol | Quantification, Purity Assessment, HPLC Detection | europa.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of retinyl linoleate. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecule's framework.

¹H NMR spectroscopy allows for the identification and assignment of protons within the retinyl and linoleate moieties. Key diagnostic signals include those from the olefinic protons of the retinol backbone and the linoleic acid chain, as well as the methylene (B1212753) protons adjacent to the ester linkage.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. A characteristic signal for the carbonyl carbon of the ester group in retinyl linoleate appears around 173.9 ppm, which distinguishes it from other retinyl esters like retinyl acetate (171.2 ppm) and free fatty acids such as palmitic acid (180.4 ppm). nih.gov This technique is crucial for confirming the successful synthesis of retinyl linoleate and for distinguishing it from starting materials and other related compounds. nih.gov Multicomponent high-resolution ¹H and ¹³C NMR analysis has proven effective for detecting and quantifying a variety of fatty acids in different forms. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shifts for Retinyl Esters

| Compound | Carbonyl Carbon (ppm) |

|---|---|

| Retinyl Linoleate | 173.9 nih.gov |

| Retinyl Oleate | 174.0 nih.gov |

| Retinyl Stearate | 174.0 nih.gov |

| Retinyl Palmitate | 174.0 nih.gov |

| Retinyl Acetate | 171.2 nih.gov |

This table provides representative chemical shift values and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of retinyl linoleate and for analyzing its fragmentation patterns, which aids in structural confirmation. The molecular weight of retinyl linoleate is approximately 548.9 g/mol . nih.gov

When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for analyzing retinyl linoleate in complex mixtures. nih.gov Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for retinoid analysis. nih.govnih.gov In positive mode APCI, retinyl esters can undergo in-source fragmentation, often leading to the cleavage of the ester bond and the generation of an intense ion corresponding to dehydrated retinol (m/z 269). rsc.org This characteristic fragmentation is a key identifier for retinyl esters. rsc.org